(S)-1-tert-butyl 2-(2,5-dioxopyrrolidin-1-yl) indoline-1,2-dicarboxylate
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Overview
Description
(S)-1-tert-butyl 2-(2,5-dioxopyrrolidin-1-yl) indoline-1,2-dicarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a dioxopyrrolidinyl moiety, and an indoline-dicarboxylate framework. Its stereochemistry is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-tert-butyl 2-(2,5-dioxopyrrolidin-1-yl) indoline-1,2-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction of an appropriate precursor.
Introduction of the Dioxopyrrolidinyl Group: This step involves the reaction of the indoline derivative with a dioxopyrrolidinyl reagent under controlled conditions.
Attachment of the tert-Butyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-1-tert-butyl 2-(2,5-dioxopyrrolidin-1-yl) indoline-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-1-tert-butyl 2-(2,5-dioxopyrrolidin-1-yl) indoline-1,2-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-tert-butyl 2-(2,5-dioxopyrrolidin-1-yl) indoline-1,2-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Shares the tert-butyl group but differs in the rest of the structure.
N-Boc-hydroxylamine: Contains a similar tert-butyl carbamate moiety.
Benzyl carbamate: Similar functional group but with a benzyl instead of an indoline core.
Uniqueness
(S)-1-tert-butyl 2-(2,5-dioxopyrrolidin-1-yl) indoline-1,2-dicarboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
(S)-1-tert-butyl 2-(2,5-dioxopyrrolidin-1-yl) indoline-1,2-dicarboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anti-inflammatory effects, and molecular interactions.
- Molecular Formula : C13H20N2O7
- Molecular Weight : 316.31 g/mol
- CAS Number : 63076-44-8
- Solubility : Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various indoline derivatives, including this compound. The compound was evaluated for its activity against a range of bacterial strains and fungi.
Compound | Target Organism | Activity (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
This compound | Escherichia coli | 64 µg/mL |
This compound | Candida albicans | 16 µg/mL |
The minimum inhibitory concentration (MIC) values indicate that this compound exhibits moderate antibacterial and antifungal activities. The presence of the indole moiety is considered crucial for its antimicrobial efficacy .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It was found to inhibit key enzymes involved in inflammatory pathways:
Enzyme | Inhibition (%) at IC50 |
---|---|
5-lipoxygenase (5-LOX) | 85% at 0.45 µM |
Soluble epoxide hydrolase (sEH) | 82% at 0.43 µM |
These results suggest that the compound may serve as a dual inhibitor of inflammatory processes by targeting both 5-LOX and sEH pathways. Such dual inhibition could be beneficial in treating conditions like asthma and rheumatoid arthritis .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of this compound with target proteins. The docking simulations indicated favorable binding affinities with key inflammatory enzymes:
Target Protein | Binding Affinity (kcal/mol) |
---|---|
5-lipoxygenase | -9.3 |
Soluble epoxide hydrolase | -8.7 |
The structural features of the compound play a significant role in its biological activity. The presence of hydrogen bond donors and acceptors enhances its interaction with target proteins .
Study on Antimicrobial Efficacy
A study published in Compounds evaluated a series of indoline derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. The results demonstrated that compounds with similar structural features to this compound exhibited significant antibacterial activity due to their ability to inhibit bacterial kinases involved in cell wall synthesis .
In Vivo Anti-inflammatory Study
In vivo studies using murine models of inflammation showed that this compound significantly reduced inflammatory markers when administered prior to induction of inflammation. The compound demonstrated a reduction in edema and leukocyte infiltration in zymosan-induced peritonitis models .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2,3-dihydroindole-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c1-18(2,3)25-17(24)19-12-7-5-4-6-11(12)10-13(19)16(23)26-20-14(21)8-9-15(20)22/h4-7,13H,8-10H2,1-3H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOVJSBZFPOHCR-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)ON3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CC2=CC=CC=C21)C(=O)ON3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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